molecular formula C9H7NOS B8608427 4-Isocyano-5,6-dihydro-1-benzothiophen-7(4H)-one CAS No. 62000-27-5

4-Isocyano-5,6-dihydro-1-benzothiophen-7(4H)-one

Cat. No.: B8608427
CAS No.: 62000-27-5
M. Wt: 177.22 g/mol
InChI Key: KDBJVYZDXGLJPO-UHFFFAOYSA-N
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Description

4-Isocyano-5,6-dihydro-1-benzothiophen-7(4H)-one is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

62000-27-5

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

4-isocyano-5,6-dihydro-4H-1-benzothiophen-7-one

InChI

InChI=1S/C9H7NOS/c1-10-7-2-3-8(11)9-6(7)4-5-12-9/h4-5,7H,2-3H2

InChI Key

KDBJVYZDXGLJPO-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1CCC(=O)C2=C1C=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alternatively, formula (Ia) isocyanate can be prepared by reacting the N-formyl-4,5,6,7-tetrahydro-7-oxobenzo-[b]thiophen-4-amine of formula (IIIa) with phosgene in the presence of a tertiary amine, e.g. triethylamine, in an inert solvent such methylene chloride and other chlorinated hydrocarbons at a temperature between about 0° and 50° C and preferably between 15° and 30° C to obtain 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl isocyanide of formula (IV), which is then oxidized with dimethylsulfoxide (DMSO) in the presence of anhydrous p-toluenesulfonic acid (pTSA) at a temperature between about 25° and 75° C, and preferably 25° and 50° C. The above-described reaction sequence may be graphically illustrated as follows: ##SPC3##
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Synthesis routes and methods II

Procedure details

A sample of N-formyl-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine (5.0 g) is dissolved methylene chloride (250 ml) under a nitrogen atmosphere and triethylamine (5.95 g) is added. Phosgene is then bubbled into the solution at 15° C and an exothermic reaction occurs. The temperature of the reaction mixture rises from 20° to 35° C and after 45 minutes, drops to 30° C. The flow of phosgene is terminated and nitrogen is then bubbled into the solution for about 20 minutes followed by ammonia gas. A brown precipitate is formed during the ammonia addition. The flow of ammonia gas is stopped when the reaction mixture becomes alkaline. The mixture is then flushed with nitrogen and is filtered to remove the precipitate. The filtrate is evaporated to dryness in vacuo, the residue is dissolved in ethanol (50 ml), the solution is filtered and evaporated to dryness in vacuo. The residue is scratched to afford a light brown solid, which is washed with water, dried and recrystallized from hexane-acetone to afford 2.1 g of the title isocyanide, m.p. 74° to 77° C.
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